(S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid
Overview
Description
(S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, substituted with a carboxylic acid group and a benzyl carbamate (Cbz) protecting group. The presence of the chiral center at the 1-position of the pyrrolidine ring makes it an interesting subject for stereochemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Dimethyl Substituents: The 4,4-dimethyl groups can be introduced via alkylation reactions.
Cbz Protection: The benzyl carbamate (Cbz) protecting group is introduced to protect the amine functionality during subsequent reactions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving Grignard reagents or other carboxylation agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Processes: Depending on the scale, batch or continuous flow processes can be employed.
Catalysts and Reagents: Use of efficient catalysts and reagents to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification techniques such as crystallization, chromatography, and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrrolidine ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The chiral center plays a crucial role in determining its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid: The enantiomer of the compound, differing in the configuration at the chiral center.
1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid: Without the chiral center, this compound lacks the stereochemical properties of the (S)-enantiomer.
Other Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents or protecting groups.
Uniqueness
(S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid is unique due to its specific chiral configuration, which imparts distinct stereochemical properties and biological activities. Its use as a chiral building block and intermediate in pharmaceutical synthesis highlights its importance in the field of organic chemistry.
Properties
IUPAC Name |
(3S)-4,4-dimethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2)10-16(8-12(15)13(17)18)14(19)20-9-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,17,18)/t12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLFMERQFJNLBO-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(C[C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701137718 | |
Record name | 1,3-Pyrrolidinedicarboxylic acid, 4,4-dimethyl-, 1-(phenylmethyl) ester, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701137718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2097073-14-6 | |
Record name | 1,3-Pyrrolidinedicarboxylic acid, 4,4-dimethyl-, 1-(phenylmethyl) ester, (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2097073-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Pyrrolidinedicarboxylic acid, 4,4-dimethyl-, 1-(phenylmethyl) ester, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701137718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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